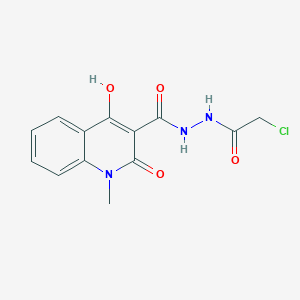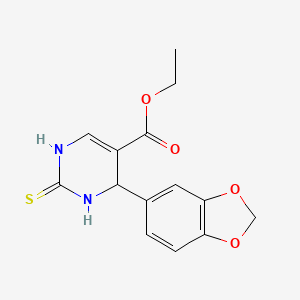
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is a complex organic compound with the molecular formula C14H14N2O4S. It is known for its unique structure, which includes a benzo[1,3]dioxole moiety and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester typically involves multiple steps. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with thiourea.
Coupling of the Benzo[1,3]dioxole and Pyrimidine Moieties: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final ester compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of automated synthesis equipment.
化学反应分析
Types of Reactions
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzo[1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its reactive functional groups. The benzo[1,3]dioxole moiety may facilitate binding to aromatic residues in proteins, while the mercapto group can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
- 2-Benzo(1,3)dioxol-5-ylmethylene-malonate
- 6-(2-Hydroxyphenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester
- 4-Benzo(1,3)dioxol-5-yl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Uniqueness
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is unique due to its combination of a benzo[1,3]dioxole moiety and a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and potential biological activities make it a valuable compound for research and development.
属性
分子式 |
C14H14N2O4S |
|---|---|
分子量 |
306.34 g/mol |
IUPAC 名称 |
ethyl 4-(1,3-benzodioxol-5-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-2-18-13(17)9-6-15-14(21)16-12(9)8-3-4-10-11(5-8)20-7-19-10/h3-6,12H,2,7H2,1H3,(H2,15,16,21) |
InChI 键 |
BCWUHQKHKURBFS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC(=S)NC1C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



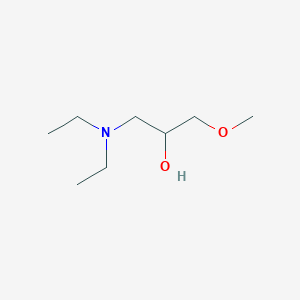

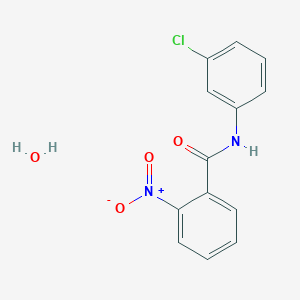




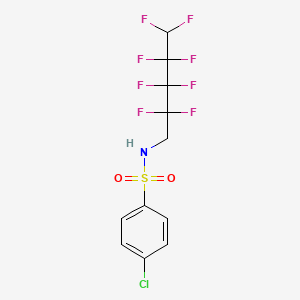
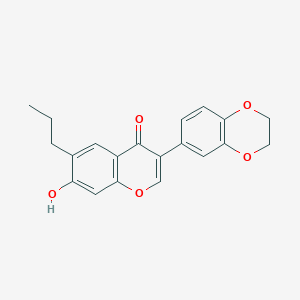
![Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11992326.png)
![diethyl 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11992348.png)
![5-(1-acetyl-1H-indol-3-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992354.png)
